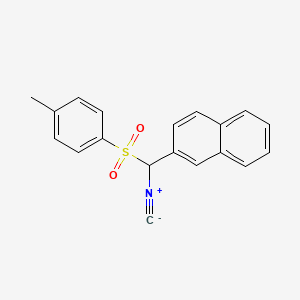

2-(Isocyano(tosyl)methyl)naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

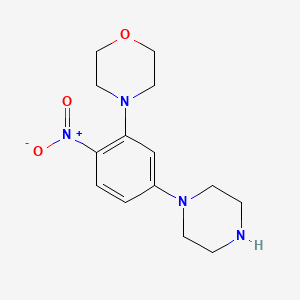

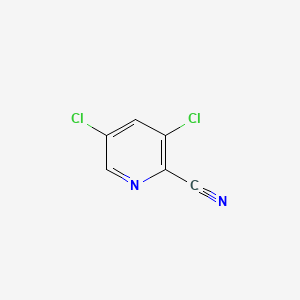

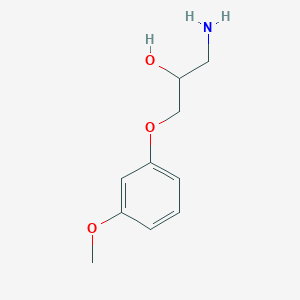

“2-(Isocyano(tosyl)methyl)naphthalene” is a chemical compound with the molecular formula C19H15NO2S . It’s a densely functionalized building block with three crucial groups contributing to a multitude of reactions .

Synthesis Analysis

The synthesis of isocyanates, including “this compound”, involves various methods. One such method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another approach involves the use of toluenesulphonylmethyl isocyanide (TOSMIC), a versatile synthon derived from methyl isocyanide .Molecular Structure Analysis

The molecular structure of “this compound” involves an isocyano group, an acidic α-carbon atom, and a sulphonyl group . The geminal isocyano and tosyl groups in TOSMIC can be regarded as a specialized type of N,S-acetal .Chemical Reactions Analysis

The isocyano function in “this compound” undergoes typical α-addition reactions . The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance .Applications De Recherche Scientifique

Catalytic Applications

2-(Isocyano(tosyl)methyl)naphthalene and its derivatives are significant in catalytic processes, particularly in the methylation of naphthalene. Güleç et al. (2017) conducted a kinetic study on the methylation of naphthalene over Fe/ZSM-5 zeolite catalysts, which is crucial for producing dimethylnaphthalene isomers used in polyethylene naphthalate production. The study revealed specific reaction rate equations and demonstrated that certain mechanisms are more compatible at varying temperatures, providing insights into the methylation kinetics of naphthalene Güleç et al., 2017.

Environmental Impact and Degradation

The environmental degradation of naphthalene derivatives, including this compound, has been a subject of research due to their presence in the atmosphere. Phousongphouang and Arey (2002) measured rate constants for the gas-phase reactions of alkylnaphthalenes with the nitrate radical, highlighting the atmospheric degradation processes of these compounds. They used a relative rate method to understand better how these compounds degrade in ambient atmospheres Phousongphouang & Arey, 2002. Furthermore, Meckenstock et al. (2004) explored the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene derivatives, under various conditions, indicating the biochemical pathways and environmental fate of these compounds Meckenstock, Safinowski, & Griebler, 2004.

Medicinal Chemistry and Imaging Applications

In the field of medicinal chemistry and imaging, this compound derivatives have been studied for their potential in imaging and drug monitoring. Basuli et al. (2012) synthesized a compound related to this chemical, exploring its use in molecular imaging and potentially monitoring anti-apoptotic drug treatments Basuli, Wu, Shi, Teng, Li, Sulima, Bate, Young, McMillan, & Griffiths, 2012.

Propriétés

IUPAC Name |

2-[isocyano-(4-methylphenyl)sulfonylmethyl]naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S/c1-14-7-11-18(12-8-14)23(21,22)19(20-2)17-10-9-15-5-3-4-6-16(15)13-17/h3-13,19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYRPXMKRMBYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC3=CC=CC=C3C=C2)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378060 |

Source

|

| Record name | 2-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263389-20-4 |

Source

|

| Record name | 2-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)